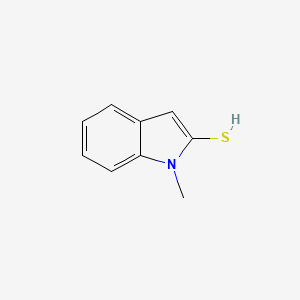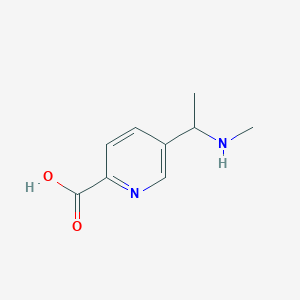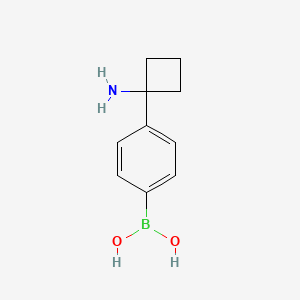
(R)-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the benzyloxycarbonyl (Cbz) group.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the methoxyphenyl group: This step involves the coupling of the protected amino acid with a methoxyphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amino group.
Aplicaciones Científicas De Investigación
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Cbz group protects the amino group, allowing selective reactions at other functional groups. The methoxyphenyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
®-2-(((tert-butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Uniqueness
®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the Cbz group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
(2R)-2-(2-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-14-10-6-5-9-13(14)15(16(19)20)18-17(21)23-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20)/t15-/m1/s1 |
Clave InChI |
OKVOHGVQPNKLOR-OAHLLOKOSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)
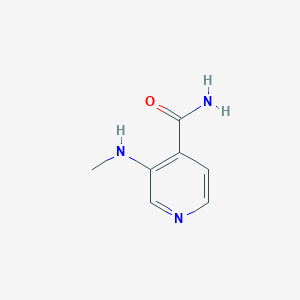
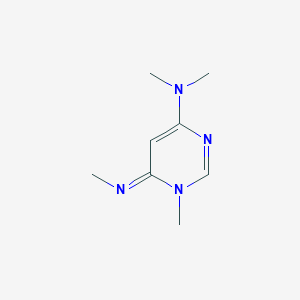
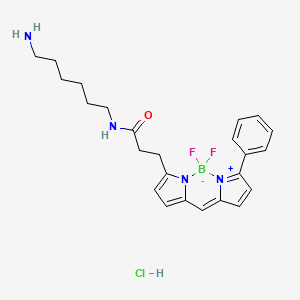
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)
